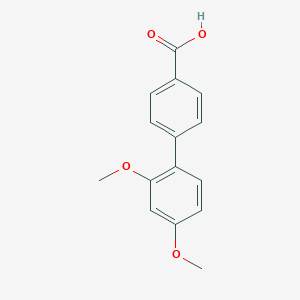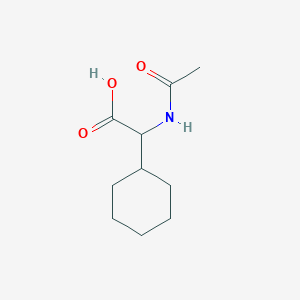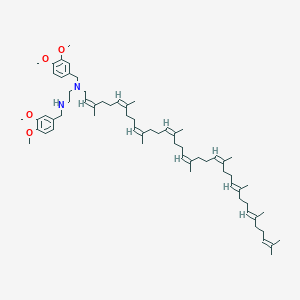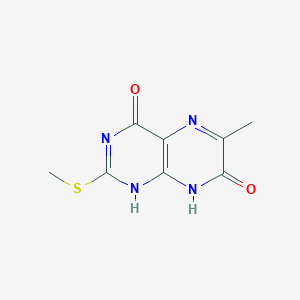
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione
Vue d'ensemble
Description
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, also known as methotrexate, is a widely used chemotherapeutic agent in the treatment of cancer and autoimmune diseases. It was first synthesized in the 1940s and has since become a cornerstone of cancer treatment due to its ability to inhibit the growth of rapidly dividing cells.
Applications De Recherche Scientifique
Diuretic Potential: 6-substituted pteridine-2,4,7(1H,3H,8H)-triones, which are structurally similar to triamterene, show potential as diuretics due to their prototropic tautomerism, possibly contributing to their diuretic effect (Sokolova et al., 2022).
Antimalarial and Antitumor Properties: Pteridines with 6,7-disubstituted ring systems, closely related to 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, are being explored for their potential as antimalarial and antitumor agents (Rosowsky et al., 1973).
Pharmaceutical Applications: The covalent intramolecular adducts of 5,6-dihydro-6-(1,2,3-trihydroxypropyl)pteridines, a derivative of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, are explored for their potential as pharmaceutical agents (Soyka et al., 1990).
Antiradical Activity: Novel pteridinetrione derivatives show comparable or higher antiradical activity to ascorbic acid. The tautomeric behavior of these compounds is sensitive to the nature of the aryl or heteryl substituent at position 6 (Kazunin et al., 2018).
Photovoltaic Cell Efficiency: Mixed ligand complexes of Ru(II) with 4,4'-dicarboxy-2,2'-bipyridine and substituted pteridinedione, including derivatives of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, are utilized in electrochemical photovoltaic cells, demonstrating 20-48% efficiency in photon to current conversion (Anandan et al., 2002).
Propriétés
IUPAC Name |
6-methyl-2-methylsulfanyl-3,8-dihydropteridine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c1-3-6(13)10-5-4(9-3)7(14)12-8(11-5)15-2/h1-2H3,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVZDTOEJMRHRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NC1=O)N=C(NC2=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327398 | |
| Record name | NSC650997 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione | |
CAS RN |
138612-37-0 | |
| Record name | NSC650997 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



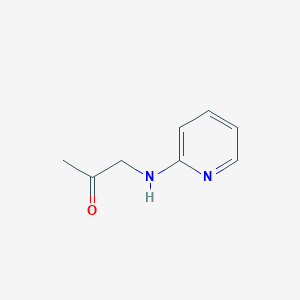
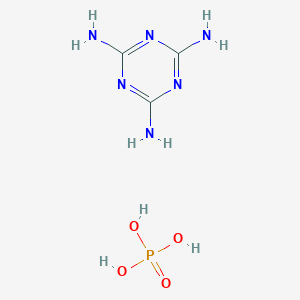
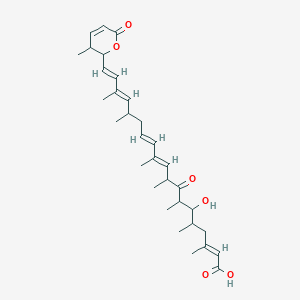
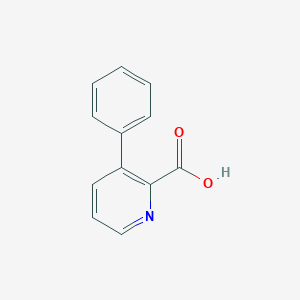
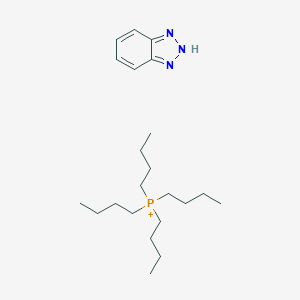
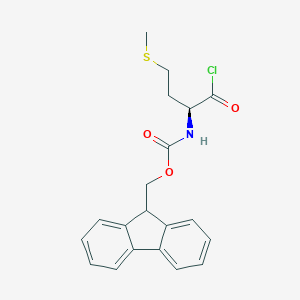
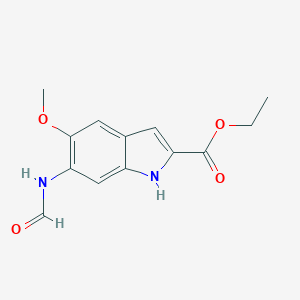
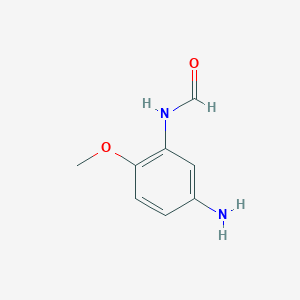
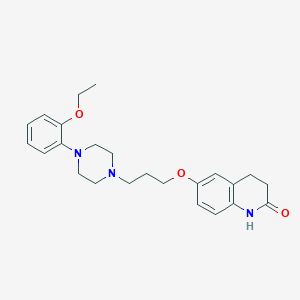
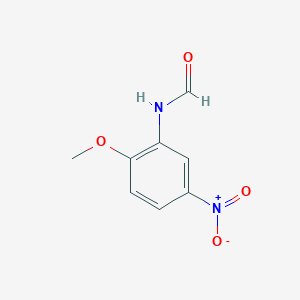
![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)
